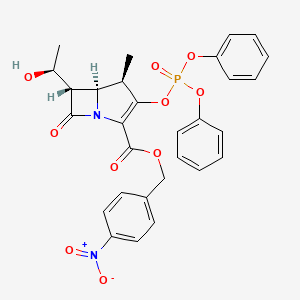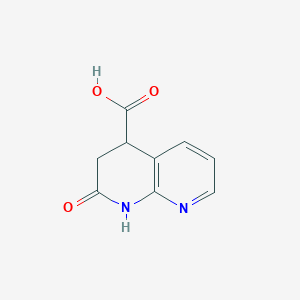![molecular formula C12H21IO B2462424 2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane CAS No. 1865179-05-0](/img/structure/B2462424.png)
2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19IO/c1-9-2-5-11(6-3-9)7-4-10(8-12)13-11/h9-10H,2-8H2,1H3 . This indicates that the compound contains 11 carbon atoms, 19 hydrogen atoms, 1 iodine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 294.18 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available.Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Reactivity : A study by Kirillov et al. (2004) explores the reactivity of compounds structurally related to 2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane, which react with zinc and aromatic aldehydes to form oxaspirocyclic compounds (Kirillov et al., 2004).
- Crystallographic Analysis : Jiang and Zeng (2016) synthesized new oxaspirocyclic compounds and determined their structures using single crystal X-ray crystallography, providing insight into their molecular configurations (Jiang & Zeng, 2016).
Chemical Properties and Reactions
- Nicholas Reaction : Mukai et al. (2002) demonstrated the formation of 1-oxaspiro[4.5]decane frameworks using the Nicholas reaction, which may be relevant for derivatives like 2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane (Mukai et al., 2002).
- NMR Spectrum Analysis : Harris et al. (2000) utilized the GIAO-SCF method to analyze the 1H-NMR spectrum of a compound closely related to 2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane, aiding in understanding its structural properties (Harris et al., 2000).
Biological and Pharmaceutical Research
- Cancer Cell Growth Inhibition : Rice et al. (1973) synthesized azaspiro[4.5]decane derivatives and evaluated their biological activity, showing significant inhibition of cancer cell growth in human cancer cells grown in tissue culture (Rice et al., 1973).
- Immunomodulatory Agents : Badger et al. (1990) studied azaspiranes, including structures similar to 2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane, for their antiarthritic and suppressor cell-inducing activity. They found that silicon and carbon analogues of spirogermanium retain both antiarthritic and immunosuppressive activity (Badger et al., 1990).
properties
IUPAC Name |
2-(iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IO/c1-11(2)5-7-12(8-6-11)4-3-10(9-13)14-12/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFKXUOUYWWNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC(O2)CI)CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methylethyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2462345.png)
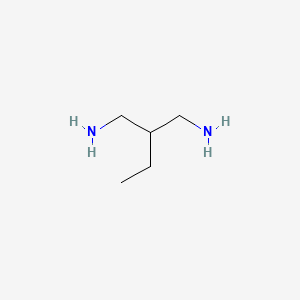
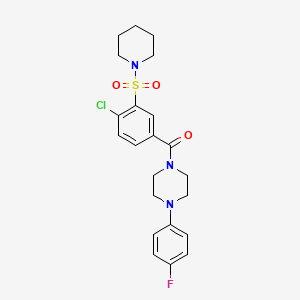
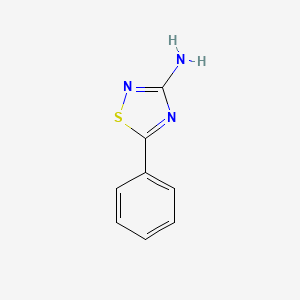
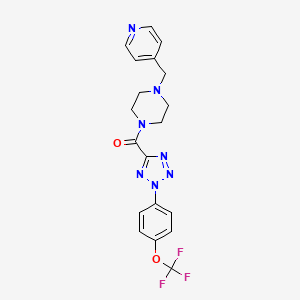
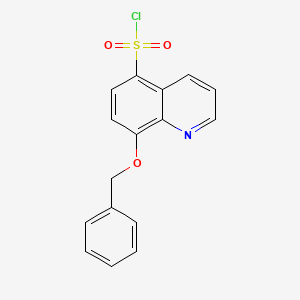
![3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2462354.png)
![N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2462355.png)
